N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the 5-methyl-1,2-oxazole-3-carbonyl intermediate, which is then reacted with azetidin-3-ylamine under controlled conditions to form the desired product. Common reagents used in these reactions include organic solvents like methanol and ethanol, and catalysts such as methanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature and pressure control is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine include:
- N-[(5-Methyl-1,2-oxazol-3-yl)carbonyl]-L-alanyl-L-valyl-N-{(2S,3E)-5-(benzyloxy)-5-oxo-1-[(3S)-2-oxo-3-pyrrolidinyl]-3-penten-2-yl}-L-leucinamide
- Various indole derivatives that share similar heterocyclic structures
Uniqueness
What sets this compound apart is its unique combination of the oxazole, azetidine, and pyridazine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-8-5-10(16-19-8)12(18)17-6-9(7-17)14-11-3-2-4-13-15-11/h2-5,9H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMRPFMWMAHFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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